molecular formula C8H6Br2N2S B3350525 4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole CAS No. 28681-49-4

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Cat. No.: B3350525
CAS No.: 28681-49-4
M. Wt: 322.02 g/mol
InChI Key: IATHBZGHKIVBGB-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is an organic compound that is widely used in organic synthesis and pharmaceutical production . It is a white to light yellow to light orange crystalline powder .


Molecular Structure Analysis

The molecular formula of this compound is C6H2Br2N2S . The average mass is 383.962 Da and the monoisotopic mass is 381.800690 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It needs to be stored in an inert gas .

Scientific Research Applications

Optoelectronics and Organic Electronics

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is used as a building block in the organic synthesis of high-performance optoelectronic devices. Its notable property is the elastic bending flexibility of its single crystal form, which also exhibits crystalline-state fluorescence. This characteristic makes it suitable for applications in devices that require bending flexibility while maintaining optical properties (Hayashi, Koizumi & Kamiya, 2017).

Photophysical Properties

This compound, when reacted with various arylboronic acids, forms photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles. These derivatives exhibit high fluorescent quantum yields and are suitable for testing as OLEDs due to their high electron affinities and appropriate band gap values (Neto et al., 2005).

Solar Cell Applications

In the development of solar cells, particularly bulk heterojunction solar cells, this compound has been used. Modified nitration of this compound has led to the creation of small band gap polymers, showing potential in photovoltaic applications with significant power conversion efficiency and photoresponse (Wang et al., 2010).

Luminescent Material Synthesis

It serves as a precursor for the synthesis of luminescent materials, particularly when combined with carbazole moieties. The resulting compounds show improved optical properties and thermostability, making them candidates for various luminescent applications (Tao et al., 2011).

Sustainable Methodologies in Luminescent Material Preparation

The Suzuki-Miyaura cross-coupling reaction of this compound with different arylboronic acids has been carried out in water and under air, demonstrating a sustainable methodology for preparing building blocks for luminescent optoelectronic materials (Sanzone et al., 2018).

Synthesis of Asymmetrical Benzothiazoles

This compound is also involved in the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiazoles. These are important for developing new D-π-A type asymmetrical molecules, which have applications in various fields of chemistry (Fan, 2010).

Halogen and Chalcogen Bonding Studies

It has been used to study the relative merits of halogen and chalcogen bonding in organic solids, providing insights into the charge density features and stability of polymorphic forms (Pavan et al., 2015).

Novel Acceptor Units in Conjugated Polymers

This compound has been used to create novel acceptor units in conjugated polymers, changing charge transport behavior from unipolar p-type to unipolar n-type in field effect transistors, which is significant in the development of electronic devices (Casey et al., 2015).

Future Directions

4,7-Dibromo-5,6-dimethyl-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics . It is used as an intermediate for the synthesis of various polymers . Therefore, its future directions could involve the development of more efficient and versatile organic electronic devices.

Properties

IUPAC Name

4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2S/c1-3-4(2)6(10)8-7(5(3)9)11-13-12-8/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHBZGHKIVBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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